2-(1H-benzimidazol-1-yl)benzonitrile
Overview
Description
2-(1H-benzimidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C14H9N3 and a molecular weight of 219.24 . It is also known by its synonyms: Benzonitrile, 2-(1H-benzimidazol-1-yl)-; 2-(1H-benzo[d]imidazol-1-yl)benzonitrile .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in several studies . For instance, one study reported the synthesis of a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, through a condensation reaction of benzimidazole and 2-(bromomethyl)benzonitrile in acetonitrile, followed by a hydrolysis process .Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been analyzed using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.24 . Further physical and chemical properties can be inferred from vibrational spectroscopy and quantum computational studies .Scientific Research Applications
Coordination Polymers
- Zeng et al. (2015) discussed the construction and properties of coordination polymers using 2-(1H-benzimidazol-1-yl)benzonitrile as a precursor. These polymers exhibit diverse structures and luminescent properties, underlining the versatility of the compound in forming complex coordination systems (Zeng et al., 2015).
DNA Topoisomerase Inhibition
- Alpan et al. (2007) investigated 1H-benzimidazole derivatives, including this compound, for their inhibitory effects on mammalian DNA topoisomerase I, highlighting its potential use in cancer therapeutics (Alpan et al., 2007).
Anticorrosion Performance
- Tigori et al. (2022) conducted an experimental and theoretical study on the anticorrosion performance of 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile for copper, demonstrating its effectiveness in preventing corrosion (Tigori et al., 2022).
Anticancer Activity
- Ohno et al. (2021) explored CCL299, a derivative of benzimidazole including this compound, for its anticancer potential. They found that it induces G1-phase cell-cycle arrest and apoptosis in cancer cells, suggesting its promise as an anticancer agent (Ohno et al., 2021).
Chemosensor Applications
- Kumar et al. (2018) designed a novel acrylonitrile embedded benzimidazole-based probe for detecting CN− ions, showcasing its application in chemical sensing (Kumar et al., 2018).
Properties
IUPAC Name |
2-(benzimidazol-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENXQLAWUPRDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416155 | |
Record name | SBB025753 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-93-8 | |
Record name | SBB025753 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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